(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride
CAS No.: 115019-53-9
Cat. No.: VC2699778
Molecular Formula: C9H14Cl2N2
Molecular Weight: 221.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115019-53-9 |
|---|---|
| Molecular Formula | C9H14Cl2N2 |
| Molecular Weight | 221.12 g/mol |
| IUPAC Name | 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2.2ClH/c10-5-7-4-8-2-1-3-9(8)11-6-7;;/h4,6H,1-3,5,10H2;2*1H |
| Standard InChI Key | OGNAKMPGKGSSPT-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)N=CC(=C2)CN.Cl.Cl |
| Canonical SMILES | C1CC2=C(C1)N=CC(=C2)CN.Cl.Cl |
Introduction
(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride is a complex organic compound with a molecular formula of C9H14Cl2N2 and a molecular weight of approximately 221.12 g/mol . This compound is a derivative of the cyclopenta[b]pyridine ring system, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Synthesis and Applications
While specific synthesis methods for (6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride are not detailed in the available literature, compounds within the cyclopenta[b]pyridine class are often synthesized through various organic reactions, such as cyclization and oxidation processes . These compounds can serve as intermediates in the synthesis of more complex molecules or as active pharmaceutical ingredients due to their potential biological activity.
Related Compounds and Research Findings
Related compounds in the cyclopenta[b]pyridine series have been studied for their potential applications in corrosion inhibition and as pharmaceutical agents. For instance, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been explored as corrosion inhibitors for carbon steel in acidic environments . Additionally, the cyclopenta[b]pyridine ring system is of interest in medicinal chemistry due to its presence in compounds with various biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume